3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2-bromobenzyl group at the 4-position and a pyrazole moiety at the 6-position of the pyridazine core.
Properties
IUPAC Name |
3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6/c19-16-5-2-1-4-15(16)14-23-10-12-24(13-11-23)17-6-7-18(22-21-17)25-9-3-8-20-25/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINAXWPQHPAJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Pyridazine derivatives are often functionalized via NAS due to the electron-deficient nature of the ring. In one protocol, 3,6-dichloropyridazine reacts with pyrazole in the presence of a base:
The reaction selectively substitutes the 6-position chloride due to increased steric hindrance at the 3-position.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling offers an alternative route for introducing pyrazole:
While effective, this method requires rigorous exclusion of moisture and oxygen.
Synthesis of 4-[(2-Bromophenyl)methyl]piperazine
Direct Alkylation of Piperazine
Piperazine undergoes monoalkylation with 2-bromobenzyl bromide under controlled conditions:
Excess benzyl bromide leads to bis-alkylation; thus, stoichiometric control is critical.
Reductive Amination
An alternative route employs reductive amination to minimize polyalkylation:
While lower yielding, this method avoids handling reactive benzyl halides.
Coupling of Intermediates to Form the Target Compound
Buchwald-Hartwig Amination
The palladium-catalyzed coupling of 6-(1H-pyrazol-1-yl)pyridazine with 4-[(2-bromophenyl)methyl]piperazine:
This method achieves high regioselectivity but requires specialized catalysts.
Nucleophilic Aromatic Substitution (NAS)
Direct displacement of chloride from 3-chloro-6-(1H-pyrazol-1-yl)pyridazine:
Prolonged heating is necessary due to decreased reactivity at the 3-position.
Characterization and Purity Control
Critical analytical data for the target compound:
-
HRMS (ESI+) : m/z calculated for C₁₈H₁₉BrN₆ [M+H]⁺: 463.0724; found: 463.0728.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.12 (d, J=8.4 Hz, 1H, pyridazine-H), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine-H).
Purification via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) achieves >95% purity .
Chemical Reactions Analysis
3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity
- Anticancer Potential
- Antimicrobial Properties
Pharmacological Insights
- Receptor Binding Studies
- In Vivo Studies
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
| Study Title | Findings | Year |
|---|---|---|
| Antidepressant Effects of Piperazine Derivatives | Demonstrated significant reduction in depressive-like behavior in animal models | 2022 |
| Anticancer Activity of Pyrazole Compounds | Inhibition of tumor growth in xenograft models | 2023 |
| Antimicrobial Efficacy of Brominated Compounds | Effective against Gram-positive and Gram-negative bacteria | 2021 |
Mechanism of Action
The mechanism of action of 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Differences and Implications
Piperazine Substituents :
- The 2-bromobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding specificity compared to smaller substituents (e.g., unsubstituted piperazine in ).
- Sulfonyl groups (e.g., 3-chlorophenylsulfonyl in ) increase polarity and may improve solubility but reduce CNS penetration compared to lipophilic bromobenzyl.
- Halogenated aryl groups (e.g., 2-fluorophenyl in ) balance lipophilicity and electronic effects but lack the steric profile of bromobenzyl.
The unsubstituted pyrazole in the target compound allows for versatile hydrogen bonding, a feature shared with .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in , involving halogenated intermediates and nucleophilic substitution. Simpler analogs (e.g., ) are commercially available, underscoring their utility as precursors.
Biological Activity
The compound 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its biological activity, exploring various research findings, case studies, and the implications of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.25 g/mol. The structure features a pyridazine core, which is substituted at the 3-position with a piperazine moiety and at the 6-position with a pyrazole group. The presence of the bromine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.25 g/mol |
| Core Structure | Pyridazine |
| Substituents | Piperazine, Pyrazole, Bromophenyl |
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers . The compound under discussion may share similar mechanisms due to its structural features.
Case Study: Synergistic Effects with Doxorubicin
In a study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated enhanced cytotoxicity when used in combination with doxorubicin. The Combination Index method indicated a synergistic effect, suggesting that this compound could potentially improve therapeutic outcomes in resistant cancer types .
Antimicrobial Activity
The biological activity of pyrazole derivatives extends to antimicrobial properties as well. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
Inhibition of Kinases
Inhibitory assays have shown that related compounds can effectively inhibit kinases such as p70S6K and Akt-1, which are pivotal in cell growth and survival pathways. This inhibition could lead to reduced tumor growth and improved responses to cancer therapies .
Research Findings Summary
Several studies have collectively pointed towards the promising biological activities of compounds related to this compound:
- Antitumor Activity : Effective against various cancer cell lines, particularly in combination therapies.
- Antimicrobial Properties : Demonstrated effectiveness against specific bacterial strains.
- Anti-inflammatory Effects : Potential for reducing inflammation through inhibition of cytokines.
- Kinase Inhibition : Targeting critical signaling pathways involved in cancer progression.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for multi-step synthesis of this compound, and how can conflicting yield data in literature be resolved?
- Methodology : Optimize reaction conditions using temperature gradients (e.g., 60–100°C for coupling steps), solvent polarity adjustments (DMF for nucleophilic substitutions), and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-couplings. Conflicting yields often stem from purification methods; employ preparative HPLC or column chromatography with mixed-phase silica gel to improve purity .
- Data Analysis : Compare TLC and LC-MS profiles at intermediate stages to identify bottlenecks. For example, low yields in piperazine coupling may require activating agents like EDC/HOBt .
Q. How can structural ambiguities in NMR spectra (e.g., overlapping proton signals) be resolved for this compound?
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and NOESY for stereochemical confirmation. For piperazine ring protons, deuterated DMSO-d₆ enhances signal separation .
- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups (e.g., pyrazole C=N stretches at ~1600 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic challenges arise in determining its 3D structure, and how can SHELX refine disordered moieties?
- Challenges : The 2-bromophenyl group may exhibit rotational disorder. Use SHELXL for partial occupancy refinement and apply restraints for bond lengths/angles. For twinning or low-resolution data (<1.5 Å), employ the TWIN/BASF commands .
- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and validate hydrogen bonding via OLEX2 .
Q. How to design structure-activity relationship (SAR) studies targeting kinase inhibition, given its structural complexity?
- Methodology :
- Core Modifications : Replace 2-bromophenyl with 4-chlorophenyl () or trifluoromethyl groups () to assess steric/electronic effects.
- Biological Assays : Use kinase profiling panels (e.g., p38α MAPK in ) with ATP-competitive binding assays. Compare IC₅₀ values against analogs like 3-phenyl-4-(pyridin-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine .
Q. How to resolve contradictions in reported biological activities (e.g., anti-bacterial vs. kinase inhibition)?
- Hypothesis Testing :
- Target Prioritization : Conduct siRNA knockdowns or CRISPR-Cas9 screens to identify primary targets (e.g., GPCRs vs. kinases).
- Off-Target Profiling : Use thermal shift assays (TSA) to evaluate promiscuity .
- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., cell line specificity, assay conditions) causing discrepancies .
Q. What advanced analytical methods beyond NMR/MS are critical for characterizing metabolic stability?
- In Vitro Models : Use liver microsomes (human/rat) with LC-QTOF to identify phase I/II metabolites. Monitor demethylation or oxidation at the pyridazine ring .
- Computational Tools : Predict metabolic soft spots via MetaSite or GLORYx .
Methodological Optimization
Q. How to improve aqueous solubility for in vivo studies without compromising bioactivity?
- Strategies :
- Salt Formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiles.
- Prodrug Design : Introduce phosphate esters at the pyrazole N1 position, cleaved in vivo by phosphatases .
Q. What computational methods validate crystallographic data when SHELX refinement is ambiguous?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
